

tert-Butyl mercaptan chemical formula and structure

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An In-depth Technical Guide to **tert-Butyl Mercaptan**: Chemical Formula, Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl mercaptan** (TBM), an organosulfur compound with significant industrial applications, primarily as an odorant for natural gas. This document details its chemical formula, structure, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and outlines its key chemical reactions. Visual diagrams generated using the DOT language are included to illustrate its molecular structure and a common synthesis workflow, facilitating a deeper understanding for researchers and professionals in chemistry and drug development.

Chemical Identity and Structure

tert-Butyl mercaptan, systematically named 2-methyl-2-propanethiol, is a volatile, colorless liquid with a strong, unpleasant odor.[1] Its fundamental chemical information is summarized below.

Chemical Formula: C₄H₁₀S[2]

SMILES: CC(C)(C)S[1]



• InChI: InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3[2]

CAS Number: 75-66-1[2]

• Synonyms: t-BuSH, 2-Methylpropane-2-thiol, tert-Butanethiol, 2-Methyl-2-propanethiol.[1]

The structure of **tert-Butyl mercaptan** features a tertiary butyl group attached to a thiol functional group. This steric hindrance imparted by the bulky tert-butyl group influences its chemical reactivity.

Figure 1: Chemical structure of tert-Butyl mercaptan.

Physicochemical Properties

A summary of the key physical and chemical properties of **tert-Butyl mercaptan** is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	90.19 g/mol	
Appearance	Colorless, clear liquid	[1]
Odor	Strong, unpleasant, foul- smelling	[1][3]
Odor Threshold	< 1 ppb	[3]
Density	0.8 g/mL at 25 °C	[2]
Melting Point	-0.5 °C (31.1 °F)	[2]
Boiling Point	62 to 65 °C (144 to 149 °F)	[2]
Flash Point	-24 °C (-11.2 °F)	[4]
Water Solubility	Insoluble	[5]
Vapor Density	3.1 (relative to air)	[5]
Vapor Pressure	142.5 mmHg at 20 °C (68 °F)	[5]
Refractive Index	n20/D 1.423	



Experimental Protocols: Synthesis

tert-Butyl mercaptan can be synthesized through various methods. The industrial production primarily involves the reaction of isobutylene with hydrogen sulfide. For laboratory-scale synthesis, the reaction of tert-butyl bromide with thiourea followed by hydrolysis is a common and effective method.[6]

Synthesis from tert-Butyl Bromide and Thiourea

This protocol describes a two-step process involving the formation of an isothiuronium salt followed by its hydrolysis.

Step 1: Preparation of S-tert-Butylisothiouronium Bromide

- Reagents and Equipment:
 - tert-Butyl bromide (0.1 mol)
 - Thiourea (0.105 mol)
 - Polystyrene-grafted tributylamine quaternized bead (PS-C3) catalyst (1 g)
 - Deionized water (30 mL)
 - Reaction flask equipped with a magnetic stirrer, condenser, and temperature controller.
- Procedure:
 - Combine tert-butyl bromide, thiourea, PS-C3 catalyst, and deionized water in the reaction flask.
 - 2. Stir the mixture and heat to 50 °C.
 - 3. Maintain the reaction at this temperature for 4 hours to facilitate the salification reaction.[6]

Step 2: Hydrolysis to tert-Butyl Mercaptan

Reagents and Equipment:



- S-tert-Butylisothiouronium bromide solution from Step 1
- 20% Sodium hydroxide (NaOH) aqueous solution (30 g)
- Heating mantle
- Distillation apparatus
- Procedure:
 - 1. To the reaction mixture from Step 1, add the 20% NaOH solution.
 - 2. Heat the mixture to 60 °C and reflux for 2 hours to induce hydrolysis.[6]
 - 3. After hydrolysis, the desired **tert-Butyl mercaptan** can be isolated by distillation.

Expected Yield: Approximately 73.9% under optimal conditions.[6]

Characterization: The structure of the synthesized **tert-Butyl mercaptan** can be confirmed using FT-IR and ¹H-NMR spectroscopy.[6]

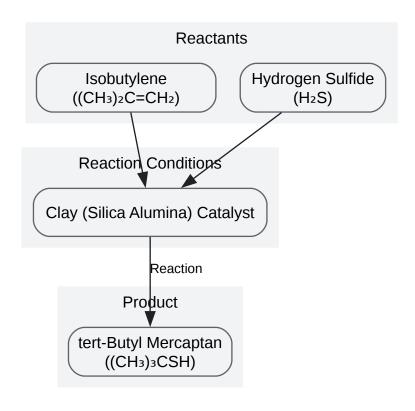
Chemical Reactivity and Signaling Pathways

tert-Butyl mercaptan exhibits reactivity typical of thiols, but with some modifications due to the bulky tert-butyl group.

- Acidity and Thiolate Formation: The thiol proton is weakly acidic and can be deprotonated by strong bases to form the corresponding thiolate.
- Oxidation: Thiols can be oxidized to disulfides. In the case of tert-Butyl mercaptan,
 oxidation yields di-tert-butyl disulfide. This reaction can be catalyzed by various materials.
- Reactions with Strong Reducing Agents: It can react with strong reducing agents like alkali metals to produce flammable hydrogen gas and metal thiolates.[5]

A logical workflow for the synthesis of **tert-Butyl mercaptan** from isobutylene and hydrogen sulfide, which is the primary industrial method, is depicted below.





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Figure 2: Industrial synthesis workflow for tert-Butyl mercaptan.

Safety and Handling

tert-Butyl mercaptan is a highly flammable liquid and should be handled with appropriate safety precautions.[5] It can cause skin and eye irritation upon direct contact.[1] Due to its extremely low odor threshold, even minute releases can cause a significant odor nuisance.

- Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
- Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.
- In case of fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[5]

Conclusion



This technical guide has provided a detailed overview of **tert-Butyl mercaptan**, covering its chemical formula, structure, properties, and synthesis. The experimental protocol provided offers a practical method for its laboratory-scale preparation. The included diagrams serve to visually represent its molecular structure and a key synthesis pathway. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound.

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